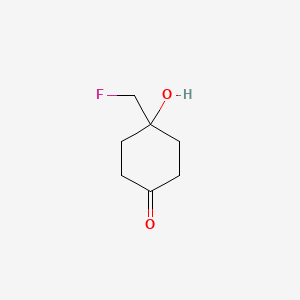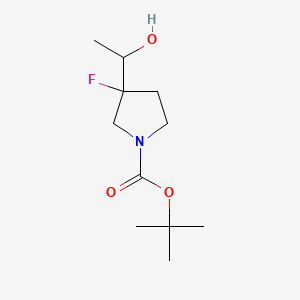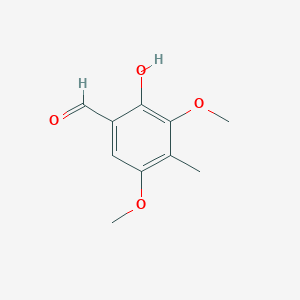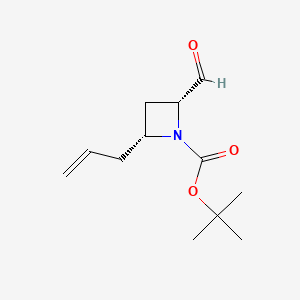
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both a fluoromethyl group and a hydroxyl group on the cyclohexanone ring makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the fluoromethylation of cyclohexanone derivatives using fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction conditions often require a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. Enzymatic synthesis using fluorinases has also been explored for the production of fluorinated compounds, offering a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-(Fluoromethyl)-4-oxocyclohexan-1-one.
Reduction: Formation of 4-(Fluoromethyl)cyclohexanol.
Substitution: Formation of substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4-(Fluoromethyl)-4-hydroxycyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in enzyme studies due to its fluorinated group.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is largely dependent on its interaction with biological targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule .
Comparaison Avec Des Composés Similaires
- 4-(Chloromethyl)-4-hydroxycyclohexan-1-one
- 4-(Bromomethyl)-4-hydroxycyclohexan-1-one
- 4-(Methyl)-4-hydroxycyclohexan-1-one
Comparison: 4-(Fluoromethyl)-4-hydroxycyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more resistant to metabolic degradation and enhances its potential as a pharmaceutical intermediate compared to its chlorinated or brominated counterparts .
Propriétés
Formule moléculaire |
C7H11FO2 |
|---|---|
Poids moléculaire |
146.16 g/mol |
Nom IUPAC |
4-(fluoromethyl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C7H11FO2/c8-5-7(10)3-1-6(9)2-4-7/h10H,1-5H2 |
Clé InChI |
PSSZGWCYPRHYAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)




![7-Nitrobenzo[d]oxazol-2-amine](/img/structure/B13906732.png)
![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)



![methyl (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B13906757.png)
![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

